1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-
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Overview
Description
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- is an organic compound with the molecular formula C9H12N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, which is further connected to a 1,3-propanediol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with nitromethane to form 4-nitro-β-nitrostyrene. This intermediate is then reduced to 4-nitro-β-phenylethylamine, which undergoes further reactions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- often involves large-scale chemical processes. These processes typically include the use of high-pressure reactors and specialized catalysts to ensure efficient and high-yield synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso derivatives, amino derivatives, and substituted phenyl derivatives .
Scientific Research Applications
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- involves its interaction with various molecular targets. The amino and nitro groups play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in electron transfer reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-: This compound is structurally similar but lacks the additional amino group.
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Another similar compound with slight variations in the functional groups.
Uniqueness
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- is unique due to the presence of both amino and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
68715-88-8 |
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Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-(2-amino-4-nitroanilino)propane-1,3-diol |
InChI |
InChI=1S/C9H13N3O4/c10-8-3-7(12(15)16)1-2-9(8)11-6(4-13)5-14/h1-3,6,11,13-14H,4-5,10H2 |
InChI Key |
NNVUKLWUEXAKSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)NC(CO)CO |
Origin of Product |
United States |
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